

# Deferitrin (GT-56-252): A Technical Overview of the Investigational Iron Chelator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Deferitrin** (GT-56-252) is an orally available, investigational tridentate iron chelator developed for the treatment of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with disorders such as beta-thalassemia.[1][2][3] As a derivative of desferrithiocin, **Deferitrin** was specifically engineered to minimize the toxicity associated with the parent compound while maintaining effective iron chelation.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data on **Deferitrin**.

#### **Chemical Structure and Properties**

**Deferitrin**, also known as (4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid, is a small molecule with the chemical formula C11H11NO4S.[4][5] Its structure is characterized by a thiazole ring linked to a dihydroxyphenyl group, which is crucial for its iron-binding activity.



| Property          | Value                                                                           | Source |  |
|-------------------|---------------------------------------------------------------------------------|--------|--|
| IUPAC Name        | (4S)-2-(2,4-<br>dihydroxyphenyl)-4-methyl-5H-<br>1,3-thiazole-4-carboxylic acid | [5]    |  |
| Molecular Formula | C11H11NO4S                                                                      | [4][5] |  |
| Molecular Weight  | 253.28 g/mol                                                                    | [5]    |  |
| SMILES            | C[C@@]1(CSC(=N1)C2=C(C=<br>C(C=C2)O)O)C(=O)O                                    | [5]    |  |
| CAS Number        | 239101-33-8                                                                     | [1]    |  |
| Synonyms          | GT-56-252, 4'-<br>hydroxydesazadesferrithiocin                                  | [4][6] |  |

#### **Mechanism of Action**

**Deferitrin** functions as a tridentate iron chelator, meaning that one molecule of **Deferitrin** can bind to a single iron (Fe3+) ion at three points. This binding forms a stable complex that can be excreted from the body. Preclinical studies have demonstrated that the primary route of iron excretion facilitated by **Deferitrin** is fecal.[2]



Click to download full resolution via product page

Proposed mechanism of **Deferitrin** iron chelation and excretion.



## Preclinical and Clinical Data Quantitative Preclinical Data

**Deferitrin** has been evaluated in several preclinical models to determine its efficacy and safety profile. The iron-clearing efficiency (ICE) is a key metric used to assess the effectiveness of an iron chelator.

| Animal Model                      | Administration | Dose          | Iron Clearing<br>Efficiency<br>(ICE) | Source |
|-----------------------------------|----------------|---------------|--------------------------------------|--------|
| Non-iron-<br>overloaded<br>rodent | Oral           | 300 μmol/kg   | 1.1%                                 | [1]    |
| Cebus apella<br>monkeys           | Oral           | Not specified | 13-18%                               | [2]    |

#### **Clinical Trials**

**Deferitrin** has undergone Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. A notable study is the "Iron Balance Study of DFO and GT56-252 in Patients With Transfusional Iron Overload Secondary to Beta-thalassemia" (NCT00069862). [6]

In an initial Phase I trial, **Deferitrin** was administered to 26 patients with beta-thalassemia at doses ranging from 3 to 15 mg/kg.[2] The drug was found to be well-tolerated and well-absorbed, both in fed and fasted states.[2] No serious adverse events were reported.[2]

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the clinical and preclinical studies of **Deferitrin** are not extensively available in the public domain. However, descriptions of the study designs and methodologies have been published.

#### Phase I Clinical Trial Methodology (NCT00069862)



The Phase I trial was an open-label, parallel-design, two-dose study.[2] The primary objectives were to assess the safety and pharmacokinetics of **Deferitrin**.

- Patient Population: 26 patients with beta-thalassemia and transfusional iron overload.
- Dosing: Single doses of **Deferitrin** were administered on two consecutive days at five dose levels: 3, 4.5, 8, 11, and 15 mg/kg.[2] The drug was administered as a liquid or in capsules. [2]
- Pharmacokinetic Analysis: Blood samples were collected at intervals up to 24 hours postdose to characterize the pharmacokinetic profile of **Deferitrin**.[2] 24-hour urine collections were also performed to measure the excretion of the drug.[2]
- Safety Monitoring: Safety was evaluated through physical examinations, electrocardiograms (ECGs), and laboratory tests, including chemistry and hematology panels, coagulation parameters, urinalysis, and urine beta-2-microglobulin.[2]





Click to download full resolution via product page

Simplified workflow of the Phase I clinical trial for **Deferitrin**.

#### Conclusion

**Deferitrin** (GT-56-252) is a promising oral iron chelator that has demonstrated a favorable safety and absorption profile in early clinical trials. Its mechanism of action, centered on the formation of a stable, excretable iron complex, addresses the critical need for effective and well-tolerated treatments for chronic iron overload. Further clinical development will be necessary to fully establish its efficacy and safety for therapeutic use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of deferiprone in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug evaluation: deferitrin (GT-56-252; NaHBED) for iron overload disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Deferitrin (GT-56-252): A Technical Overview of the Investigational Iron Chelator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607046#chemical-structure-of-deferitrin-gt-56-252]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com